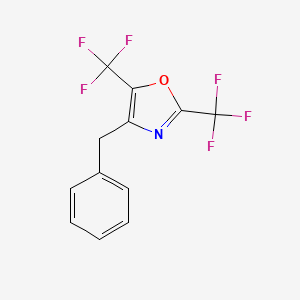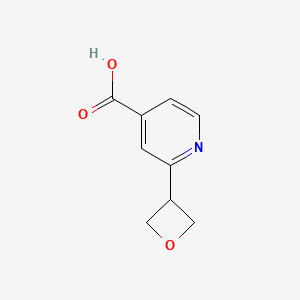
2-(Oxetan-3-yl)isonicotinic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Oxetan-3-yl)isonicotinic acid: is a compound that features an oxetane ring attached to an isonicotinic acid moiety The oxetane ring is a four-membered cyclic ether, known for its strained structure and unique reactivity Isonicotinic acid, on the other hand, is a derivative of nicotinic acid (vitamin B3) and is commonly used in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Oxetan-3-yl)isonicotinic acid typically involves the formation of the oxetane ring followed by its attachment to the isonicotinic acid moiety. One common method for synthesizing oxetane rings is through the Paternò–Büchi reaction, which involves the photochemical [2+2] cycloaddition of an alkene with a carbonyl compound. This reaction can be carried out under UV light in the presence of a suitable photosensitizer.
Once the oxetane ring is formed, it can be functionalized and coupled with isonicotinic acid using various coupling reactions, such as the Suzuki–Miyaura coupling. This reaction involves the use of a palladium catalyst and a boron reagent to form a carbon-carbon bond between the oxetane and isonicotinic acid moieties .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic routes for scalability and cost-effectiveness. This may include the use of continuous flow reactors for the Paternò–Büchi reaction and automated systems for the coupling reactions. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, would be important considerations in the industrial production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Oxetan-3-yl)isonicotinic acid can undergo various types of chemical reactions, including:
Oxidation: The oxetane ring can be oxidized to form oxetan-3-one derivatives.
Reduction: The isonicotinic acid moiety can be reduced to form the corresponding alcohol.
Substitution: The oxetane ring can undergo nucleophilic substitution reactions, leading to ring-opening and the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Oxetan-3-one derivatives.
Reduction: Alcohol derivatives of isonicotinic acid.
Substitution: Various substituted oxetane derivatives, depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of 2-(Oxetan-3-yl)isonicotinic acid is likely to involve interactions with specific molecular targets and pathways. The oxetane ring’s strained structure makes it reactive, allowing it to form covalent bonds with biological molecules. The isonicotinic acid moiety can interact with enzymes and receptors, potentially inhibiting their activity or altering their function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Oxetan-3-ol: A simple oxetane derivative with similar reactivity.
Thietan-3-ol: A sulfur-containing analogue of oxetan-3-ol.
Isonicotinic acid: The parent compound of 2-(Oxetan-3-yl)isonicotinic acid.
Uniqueness
This compound is unique due to the combination of the oxetane ring and isonicotinic acid moiety. This combination imparts unique chemical properties, such as increased reactivity and potential biological activity, making it a valuable compound for research and development .
Eigenschaften
Molekularformel |
C9H9NO3 |
|---|---|
Molekulargewicht |
179.17 g/mol |
IUPAC-Name |
2-(oxetan-3-yl)pyridine-4-carboxylic acid |
InChI |
InChI=1S/C9H9NO3/c11-9(12)6-1-2-10-8(3-6)7-4-13-5-7/h1-3,7H,4-5H2,(H,11,12) |
InChI-Schlüssel |
XDUCMNDYGKMGJS-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CO1)C2=NC=CC(=C2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



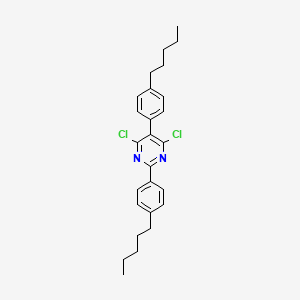
![Propan-2-yl bis[(2,2-dimethylaziridin-1-yl)]phosphinate](/img/structure/B13999425.png)
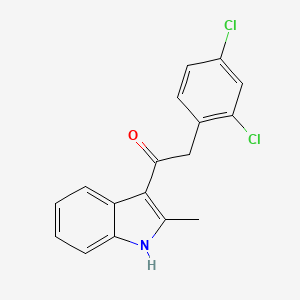
![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[C]isothiazole](/img/structure/B13999441.png)
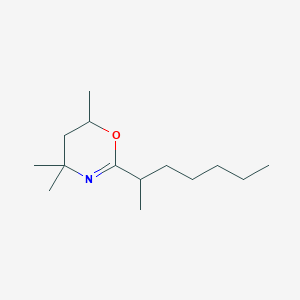
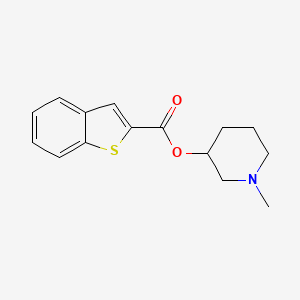


![N-[tris(4-phenylphenyl)methyl]benzenesulfonamide](/img/structure/B13999455.png)

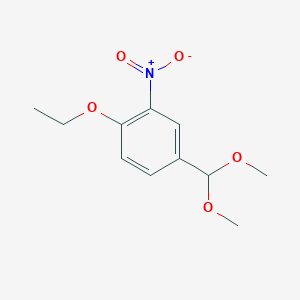
![(4'-(Methylsulfonyl)-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B13999465.png)
